

4-Pentenoic Anhydride: A Technical Guide to Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentenoic anhydride

Cat. No.: B1597491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-pentenoic anhydride**, a valuable bifunctional reagent increasingly utilized in polymer chemistry and drug delivery systems. Its terminal alkene and reactive anhydride moieties make it a versatile building block for the synthesis of functionalized polymers and biodegradable materials. This document details its commercial availability, typical purity levels, and provides insights into its synthesis and characterization.

Commercial Availability and Physical Properties

4-Pentenoic anhydride is readily available from several chemical suppliers. The typical purity offered commercially is 98% or greater. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	63521-92-6	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1] [2]
Molecular Weight	182.22 g/mol	[1] [2]
Boiling Point	78-81 °C at 0.4 mmHg	[3]
Density	0.997 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.447	[3]
IUPAC Name	pent-4-enoyl pent-4-enoate	[1]

Purity and Common Suppliers

The compound is typically supplied with a purity of 98%, suitable for most research and development applications. Higher purity grades may be available upon request from specialized manufacturers.

Supplier	Reported Purity
Sigma-Aldrich	98%
Santa Cruz Biotechnology	≥97%
Smolecule	Custom

Synthesis of 4-Pentenoic Anhydride

The most common laboratory-scale synthesis of **4-pentenoic anhydride** involves the dehydration of its parent carboxylic acid, 4-pentenoic acid. This can be achieved using various dehydrating agents. While a specific, detailed protocol for **4-pentenoic anhydride** is not readily available in the cited literature, a general and representative procedure using a dehydrating agent like trifluoroacetic anhydride (TFAA) is described below. This method is based on the general principle of forming mixed anhydrides followed by disproportionation or reaction to the symmetric anhydride.

Representative Experimental Protocol: Dehydration of 4-Pentenoic Acid

Disclaimer: This is a representative protocol for the synthesis of an anhydride from a carboxylic acid and should be adapted and optimized for 4-pentenoic acid with appropriate safety precautions.

Materials:

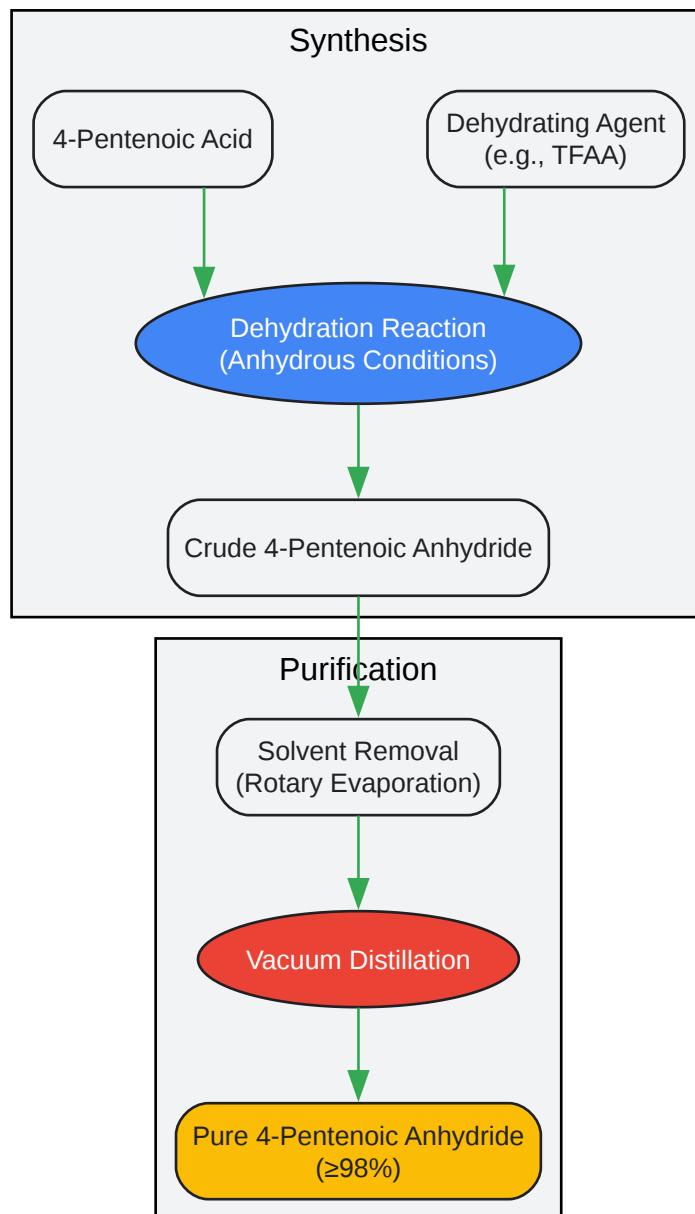
- 4-Pentenoic acid
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., dichloromethane)
- Rotary evaporator
- Vacuum distillation apparatus

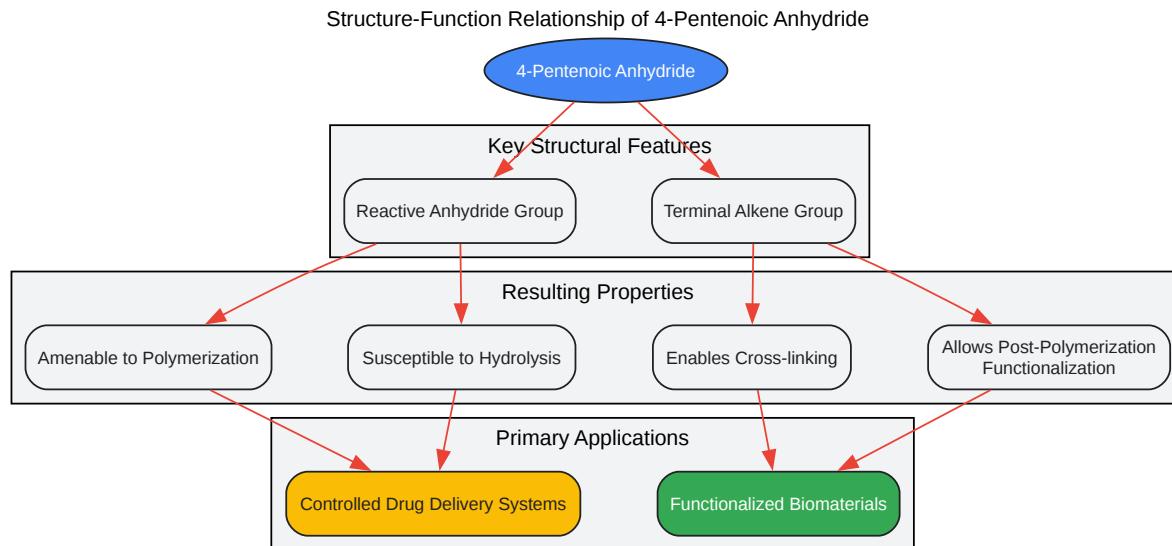
Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentenoic acid (2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride C=O stretches).
- Once the reaction is complete, remove the solvent and excess trifluoroacetic acid/trifluoroacetic acid byproduct under reduced pressure using a rotary evaporator.

- The crude **4-pentenoic anhydride** is then purified by vacuum distillation.

Purification: Vacuum Distillation


Due to its relatively high boiling point, **4-pentenoic anhydride** should be purified by vacuum distillation to prevent decomposition at atmospheric pressure.


Procedure:

- Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
- Transfer the crude **4-pentenoic anhydride** to the distillation flask.
- Slowly reduce the pressure to the desired level (e.g., 0.4 mmHg).
- Gradually heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point (78-81 °C at 0.4 mmHg).[3]

The synthesis and purification workflow is illustrated in the following diagram:

Synthesis and Purification of 4-Pentenoic Anhydride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pentenoic anhydride | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Pentenoic anhydride | 63521-92-6 [smolecule.com]
- 3. 4-戊烯酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Pentenoic Anhydride: A Technical Guide to Commercial Availability, Purity, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597491#4-pentenoic-anhydride-commercial-availability-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com